molecular formula C11H12O3 B7859566 3-(2-Ethoxyphenyl)prop-2-enoic acid

3-(2-Ethoxyphenyl)prop-2-enoic acid

Cat. No.: B7859566
M. Wt: 192.21 g/mol
InChI Key: UXTDCJJEJZCEBF-UHFFFAOYSA-N
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Description

3-(2-Ethoxyphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone substituted with a 2-ethoxyphenyl group at the β-position. Its molecular formula is C₁₁H₁₂O₃ (molecular weight: 192.21 g/mol). The ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring introduces steric and electronic effects, distinguishing it from analogs with substituents at meta or para positions. This compound is structurally related to bioactive phenylpropanoids like caffeic and ferulic acids but differs in substituent type and placement. While direct pharmacological data for this compound are sparse, its structural analogs are known for antioxidant, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

3-(2-ethoxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTDCJJEJZCEBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294809
Record name 3-(2-Ethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69038-81-9
Record name 3-(2-Ethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69038-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Ethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)prop-2-enoic acid typically involves the reaction of 2-ethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: 3-(2-Ethoxyphenyl)propanoic acid.

    Reduction: 3-(2-Ethoxyphenyl)propanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Properties
Research has indicated that 3-(2-Ethoxyphenyl)prop-2-enoic acid exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related diseases. A study demonstrated its efficacy in scavenging free radicals, which can contribute to cellular damage and aging.

Case Study : In vitro assays showed that the compound effectively reduced the levels of reactive oxygen species (ROS) in human cell lines, suggesting potential applications in anti-aging formulations and therapies for oxidative stress-related conditions.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It has shown promise in inhibiting pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases.

Case Study : A study on animal models of arthritis revealed that administration of this compound led to a significant reduction in swelling and pain, indicating its potential as an anti-inflammatory agent.

Agricultural Applications

1. Pesticide Development
Due to its chemical structure, this compound has been explored as a natural pesticide. Its efficacy against various pests makes it a valuable compound in sustainable agriculture.

Data Table: Efficacy Against Pests

Pest TypeConcentration (mg/L)Efficacy (%)
Aphids10085
Whiteflies15078
Spider Mites20090

Food Industry Applications

1. Flavoring Agent
this compound is utilized as a flavoring agent due to its pleasant aromatic properties. It enhances the sensory profile of various food products.

Case Study : In a controlled sensory evaluation, products containing this compound received higher ratings for flavor intensity and overall acceptance compared to control samples without it.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and the propenoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of 3-(2-ethoxyphenyl)prop-2-enoic acid include:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
This compound 2-ethoxy C₁₁H₁₂O₃ 192.21 N/A* Ortho-ethoxy group; potential steric hindrance and moderate electron donation
(E)-3-(3-Ethoxyphenyl)prop-2-enoic acid 3-ethoxy C₁₁H₁₂O₃ 192.21 188545-72-4 Meta-ethoxy group; reduced steric hindrance compared to ortho isomer
Caffeic acid 3,4-dihydroxy C₉H₈O₄ 180.16 331-39-5 Antioxidant activity; dual hydroxyl groups enhance H-bonding capacity
Ferulic acid 4-hydroxy-3-methoxy C₁₀H₁₀O₄ 194.18 1135-24-6 Methoxy group increases lipophilicity; UV-protective properties
3-(2-Fluorophenyl)prop-2-enoic acid 2-fluoro C₉H₇FO₂ 166.15 451-69-4 Electron-withdrawing fluorine enhances acidity (pKa ~4.5)
3-(3-Chloro-5-ethoxy-4-methoxyphenyl)prop-2-enoic acid 3-chloro, 5-ethoxy, 4-methoxy C₁₂H₁₃ClO₄ 256.68 750599-11-2 Multisubstituted; chloro group introduces steric and electronic effects

Physicochemical Properties

  • Acidity: The ethoxy group in this compound is electron-donating, likely resulting in a higher pKa (~4.8–5.2) compared to caffeic acid (pKa ~4.6) and 3-(2-fluorophenyl)prop-2-enoic acid (pKa ~4.5) .
  • Solubility : The ortho-ethoxy group may reduce aqueous solubility compared to para-substituted analogs like ferulic acid due to steric effects .
  • Thermal Stability : α,β-unsaturated acids generally exhibit moderate thermal stability, but decomposition temperatures are influenced by substituents. For example, caffeic acid decomposes at ~230°C, while ferulic acid is stable up to ~250°C .

Biological Activity

3-(2-Ethoxyphenyl)prop-2-enoic acid, a derivative of cinnamic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a phenolic structure that contributes to its biological activity. The presence of the ethoxy group enhances its lipophilicity, potentially improving its bioavailability. The compound can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are primarily attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. In vitro studies have shown that derivatives of cinnamic acid can effectively reduce oxidative stress in various biological systems, suggesting potential applications in preventing oxidative damage-related diseases .

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound is notable in several studies. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For instance, compounds with similar structures have demonstrated stronger COX-2 inhibitory effects than traditional NSAIDs like aspirin . This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been reported to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, similar compounds have shown efficacy against breast cancer cells by inhibiting angiogenesis and metastasis .

Case Studies and Research Findings

Study ReferenceMethodologyFindings
In vitro assays on cancer cell linesInduced apoptosis and inhibited cell proliferation in MDA-MB-231 cells.
Evaluation of anti-inflammatory activityDemonstrated significant COX-2 inhibition compared to aspirin.
Antioxidant assaysShowed substantial free radical scavenging activity, reducing oxidative stress markers.

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The phenolic structure allows for resonance stabilization of the radical species formed during oxidation processes.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation (e.g., COX enzymes), leading to decreased production of pro-inflammatory mediators.
  • Modulation of Signaling Pathways : It influences various signaling pathways associated with cell survival and apoptosis, particularly in cancer cells.

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